5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-
CAS No.:
Cat. No.: VC16529759
Molecular Formula: C22H30O7
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30O7 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | [1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
| Standard InChI | InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3 |
| Standard InChI Key | SDSVJYOOAPRSDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Framework
The core structure consists of a 5H-cyclopropa[3, benz[1,2-e]azulen-5-one system—a bicyclic scaffold merging azulene (a non-benzenoid aromatic hydrocarbon) with a benzannulated cyclopropane ring. Key substituents include:
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9a-Acetyloxy group: An ester moiety at the 9a position.
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Hydroxyl groups: At positions 4a, 7b, and 9.
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Hydroxymethyl: A -CH2OH group at position 3.
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Methyl groups: At positions 1, 1, 6, and 8.
The stereochemistry is defined by the [1aR-(1aα,1bβ,4aβ,7aα,7bα,8α,9β,9aα)] configuration, which imposes specific spatial constraints on the molecule’s reactivity and biological interactions .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis involves sequential functionalization of an azulene precursor:
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Cyclopropanation: Introduction of the cyclopropane ring via [2+1] cycloaddition or carbene insertion.
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Acetylation: The hydroxyl group at position 9a is esterified using acetic anhydride under basic conditions to form the acetyloxy moiety.
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Hydroxymethylation: A Mannich reaction or aldol condensation introduces the hydroxymethyl group at position 3.
Critical challenges include maintaining stereochemical fidelity during cyclopropanation and avoiding epimerization at sensitive centers.
Analytical Characterization
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NMR Spectroscopy:
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X-ray Crystallography: Confirms the chair conformation of the decahydroazulene system and the equatorial orientation of the acetyloxy group .
Biological Activity and Mechanistic Insights
Protein Kinase C (PKC) Modulation
As a phorbol ester derivative, this compound activates PKC isoforms by mimicking diacylglycerol (DAG), thereby inducing downstream signaling cascades. Notably:
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Prostratin Activity: The compound (synonym: prostratin) has been studied for its ability to reactivate latent HIV-1 reservoirs by activating PKC-θ in T-cells .
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EC₅₀: Reported at 0.8–1.2 μM in HIV latency reversal assays .
Physicochemical Properties
Table 2: Physicochemical Data
Applications in Research
Biochemical Probes
Drug Development
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Serves as a lead compound for optimizing PKC modulators with reduced tumor-promoting activity.
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